
TUG-469
描述
准备方法
合成路线和反应条件
TUG-469的合成涉及多个步骤,从市售的起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产物通过重结晶或色谱法纯化获得 .
工业生产方法
虽然this compound的具体工业生产方法没有得到广泛的记录,但一般方法将涉及扩大实验室合成过程。 这包括优化反应条件,使用更大的反应容器,并采用工业纯化技术,如大规模色谱或结晶 .
化学反应分析
反应类型
TUG-469主要经历类似官能团的有机化合物的典型反应。这些包括:
氧化: this compound可以在特定条件下被氧化形成各种氧化衍生物。
还原: 还原反应可用于修饰this compound中存在的官能团。
常用试剂和条件
氧化: 可以使用常见的氧化剂,如高锰酸钾或三氧化铬。
还原: 通常使用氢化铝锂或硼氢化钠等还原剂。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化或羧基化衍生物,而取代反应可以引入各种官能团 .
科学研究应用
化学: 用作工具化合物来研究游离脂肪酸受体1的激活及其下游效应。
生物学: 研究其在调节胰岛素分泌和葡萄糖代谢中的作用。
医学: 由于其增强葡萄糖刺激的胰岛素分泌的能力,被探索为治疗2型糖尿病的潜在治疗剂。
作用机制
TUG-469通过选择性激活游离脂肪酸受体1(FFA1)发挥其作用。这种激活导致胰腺β细胞葡萄糖刺激的胰岛素分泌增强。分子机制涉及FFA1与Gq蛋白的偶联,该蛋白激活磷脂酶C信号通路。 这导致细胞内钙的动员和随后的胰岛素分泌 .
相似化合物的比较
类似化合物
GW9508: 游离脂肪酸受体1的另一种有效激动剂,但TUG-469在体外显示出更高的效力。
TUG-770: 一种高效的游离脂肪酸受体1激动剂,在糖尿病研究中具有类似的应用
This compound的独特性
This compound的独特性在于它对游离脂肪酸受体1比对游离脂肪酸受体4具有更高的选择性,使其成为研究游离脂肪酸受体1激活的特异性影响的更有针对性和更有效的化合物。 此外,this compound在糖尿病前期小鼠模型中已显示出葡萄糖耐受性的显着改善,突出了其作为治疗剂的潜力 .
生物活性
TUG-469 is a potent and selective agonist of the free fatty acid receptor 1 (FFA1), also known as GPR40. This receptor is primarily expressed in pancreatic β-cells, where it plays a crucial role in amplifying glucose-stimulated insulin secretion. The biological activity of this compound has been extensively studied, particularly in the context of type 2 diabetes management. This article reviews the pharmacological properties, mechanisms of action, and relevant research findings regarding this compound.
This compound activates FFA1, leading to several downstream effects that enhance insulin secretion:
- Insulin Secretion : this compound stimulates insulin release from pancreatic β-cells in a glucose-dependent manner, which is critical for maintaining glucose homeostasis.
- Protection Against Apoptosis : Research indicates that this compound can protect β-cells from palmitate-induced apoptosis, suggesting a potential therapeutic role in preserving β-cell function in diabetic conditions .
Pharmacological Profile
This compound exhibits a high degree of selectivity for FFA1 over other receptors. In comparative studies, it has shown significant potency with an EC50 value in the low micromolar range:
Compound | Target Receptor | EC50 (µM) | Selectivity |
---|---|---|---|
This compound | FFA1 | ~0.05 | High |
TUG-891 | FFA4 | ~0.095 | Moderate |
This selectivity is crucial for minimizing off-target effects, which can lead to adverse reactions in clinical settings .
In Vitro Studies
In vitro experiments have demonstrated the efficacy of this compound in enhancing insulin secretion:
- Cell Line Studies : INS-1E cells treated with this compound showed a dose-dependent increase in insulin secretion, with maximal stimulation observed at concentrations of 3 to 10 µM. At lower concentrations (1 µM), no significant effect was noted .
- Human Islet Preparations : In studies involving human islets, this compound significantly augmented insulin secretion at a concentration of 3 µM, further confirming its effectiveness in human models .
In Vivo Studies
Animal models have been employed to evaluate the therapeutic potential of this compound:
- Glucose Tolerance Tests : In high-fat diet (HFD) fed mice, this compound improved glucose tolerance compared to control groups. This suggests that activation of FFA1 by this compound can lead to better glycemic control .
- β-cell Survival : Prolonged exposure to palmitate increased apoptosis in β-cells; however, co-treatment with this compound significantly reduced this effect, indicating its protective role against lipid-induced cell death .
Case Studies and Clinical Relevance
While there are currently no clinical trials specifically involving this compound reported in the literature, its mechanism and effects align with ongoing research into other FFA1 agonists like Fasiglifam (TAK-875), which has shown promise but faced withdrawal due to safety concerns. The findings from studies on this compound provide a rationale for further exploration into its potential as a therapeutic agent for type 2 diabetes.
常见问题
Basic Research Questions
Q. What is the primary mechanism of TUG-469 in pancreatic β-cells, and how does it modulate cellular signaling pathways?
this compound is a potent agonist of the free fatty acid receptor 1 (FFAR1/GPR40), which activates extracellular signal-regulated kinases 1 and 2 (ERK1/2) via Gq-protein coupling. This activation occurs independently of glucose concentration but is amplified under high glucose (12 mmol/L) conditions. The phosphorylation of ERK1/2 by this compound (10 µmol/L) has been demonstrated in INS-1E cells using Western blot analysis, with GAPDH as a housekeeping control . Notably, ERK1/2 activation does not directly drive insulin secretion but plays a critical anti-apoptotic role in lipotoxic conditions .
Q. How does this compound influence insulin secretion under varying glucose concentrations?
this compound enhances glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner. In INS-1E cells, this compound (10 µmol/L) significantly increases insulin secretion at 12 mmol/L glucose but not at 2.8 mmol/L glucose. This effect is mediated through FFAR1-dependent Ca²⁺ release from intracellular stores, as validated by static incubation assays and calcium imaging with fura-2 . The absence of FFAR1 in knockout mouse islets abolishes this secretory response, confirming receptor specificity .
Q. What experimental models are suitable for studying this compound's effects on β-cell survival?
Key models include:
- INS-1E cells : Used to assess ERK1/2 phosphorylation, insulin secretion (via static incubation), and apoptosis (via TUNEL staining) .
- Human and mouse islets : Validate translational relevance, with FFAR1 knockout mice confirming receptor-specific effects .
- Lipotoxicity models : Co-treatment with palmitate (50–600 µmol/L) to mimic diabetic β-cell stress, where this compound counteracts apoptosis .
Advanced Research Questions
Q. How can contradictory findings on ERK1/2's role in insulin secretion be resolved in this compound studies?
Discrepancies arise from methodological differences, such as inhibitor concentrations and cell models. For example:
- PD98059 (MEK1 inhibitor) : At 10 µmol/L, it inhibits ERK1/2 phosphorylation but does not block this compound-induced insulin secretion, suggesting ERK1/2-independent secretory pathways .
- U0126 (another MEK inhibitor) : High concentrations may alter cellular ADP/ATP ratios, indirectly affecting secretion . Resolution requires:
- Standardizing inhibitor doses and validating off-target effects via ATP/ADP assays.
- Comparing results across multiple models (e.g., INS-1E vs. primary islets) .
Q. What experimental design considerations are critical for evaluating this compound's anti-apoptotic effects?
Key factors include:
- Lipotoxicity induction : Use palmitate (50 µmol/L) to trigger apoptosis, with this compound co-treatment (10 µmol/L) to assess protection .
- Inhibitor controls : PD98059 (10 µmol/L) to block ERK1/2 and test pathway specificity.
- Apoptosis metrics : Quantify via TUNEL staining and caspase-3 activation, ensuring ≥3 independent replicates .
- Glucose conditions : Conduct experiments under both basal (2.8 mmol/L) and stimulatory (12 mmol/L) glucose to isolate glucose-dependent effects .
Q. How can structure-activity relationship (SAR) studies optimize this compound analogs for FFAR1 agonism?
SAR strategies include:
- Linker modification : Smaller compounds benefit from methyleneoxy linkers, while larger analogs show higher potency with methyleneamine linkers .
- Para-substituted dihydrocinnamic acid : Critical for FFAR1 binding; substitutions here alter agonist efficacy and selectivity .
- In vitro validation : Use calcium mobilization assays in FFAR1-transfected cells and insulin secretion tests in INS-1E cells to prioritize candidates .
Q. Methodological Guidance
Q. What are best practices for validating ERK1/2 activation in this compound studies?
- Western blot protocols : Use phospho-ERK1/2 antibodies with total ERK1/2 as a loading control. Normalize data to housekeeping proteins (e.g., GAPDH) .
- Kinetic analysis : Time-course experiments (e.g., 1-hour exposure to this compound) to capture peak phosphorylation .
- Reproducibility : Perform ≥4 independent experiments with triplicate technical replicates to ensure statistical power .
Q. How should researchers address conflicting data on FFAR1-mediated signaling pathways?
- Pathway inhibition : Combine this compound with inhibitors targeting downstream effectors (e.g., PLC inhibitor U73122 for Gq signaling).
- Cross-model validation : Replicate findings in FFAR1 knockout models and human islets to exclude species-specific effects .
- Meta-analysis : Systematically review studies using tools like PICO (Population, Intervention, Comparison, Outcome) to identify confounding variables .
属性
IUPAC Name |
3-[4-[[3-(2-methylphenyl)phenyl]methylamino]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c1-17-5-2-3-8-22(17)20-7-4-6-19(15-20)16-24-21-12-9-18(10-13-21)11-14-23(25)26/h2-10,12-13,15,24H,11,14,16H2,1H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPXKSLKGSSZCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=CC(=C2)CNC3=CC=C(C=C3)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1236109-67-3 | |
Record name | TUG-469 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1236109673 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TUG-469 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GZP4K3I8PA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。